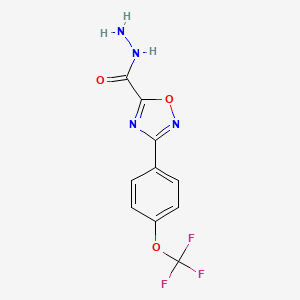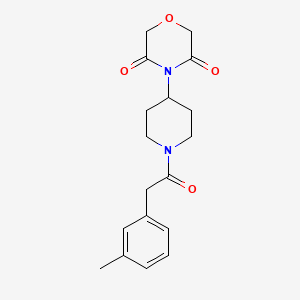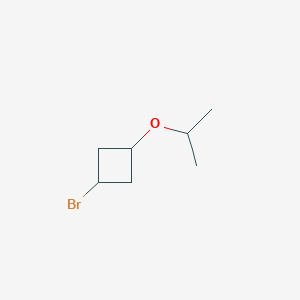
1-Bromo-3-(propan-2-yloxy)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated cyclobutane derivative, where a bromine atom is attached to the first carbon of the cyclobutane ring, and a propan-2-yloxy group is attached to the third carbon. This compound is of interest in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(propan-2-yloxy)cyclobutane can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives and subsequent etherification reactions. One common method involves the following steps:
Bromination: Cyclobutane is brominated using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocyclobutane.
Etherification: The 1-bromocyclobutane is then reacted with isopropanol in the presence of a base such as potassium carbonate (K₂CO₃) to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(propan-2-yloxy)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The propan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
1-Bromo-3-(propan-2-yloxy)cyclobutane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)cyclobutane involves its reactivity as a brominated compound and an ether. The bromine atom can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can undergo oxidation or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: A brominated compound with a phenyl group instead of a propan-2-yloxy group.
1-Bromo-2-isopropoxybenzene: A brominated compound with an isopropoxy group attached to a benzene ring.
Comparison: 1-Bromo-3-(propan-2-yloxy)cyclobutane is unique due to its cyclobutane ring structure and the presence of both a bromine atom and a propan-2-yloxy group. This combination of functional groups allows for diverse reactivity and applications in organic synthesis and research. In contrast, similar compounds like 1-Bromo-3-phenylpropane and 1-Bromo-2-isopropoxybenzene have different structural features and reactivity profiles, making them suitable for different applications.
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNSDZYLLOLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

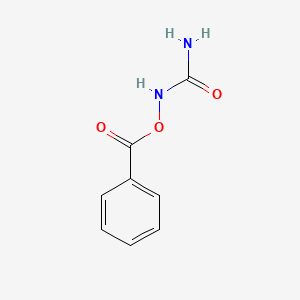
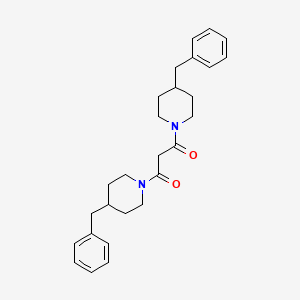
![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)
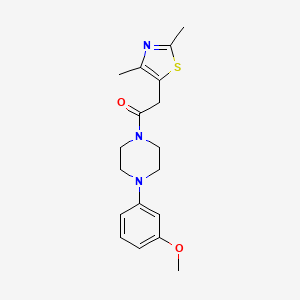
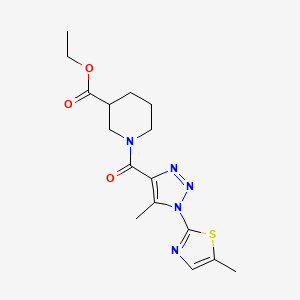
![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)
![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)
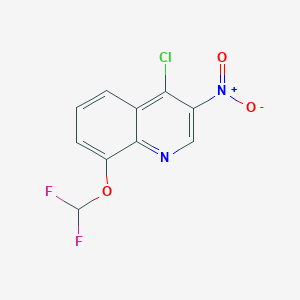
![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
